molecular formula C9H6ClFO2 B2585910 3-Chloro-5-fluorocinnamic acid CAS No. 936366-61-9

3-Chloro-5-fluorocinnamic acid

Cat. No. B2585910
CAS RN: 936366-61-9
M. Wt: 200.59
InChI Key: XHRJSHYRAZWUNA-OWOJBTEDSA-N
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Description

3-Chloro-5-fluorocinnamic acid is a chemical compound with the CAS Number: 936366-61-9 . It has a molecular weight of 200.6 .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-(3-chloro-5-fluorophenyl)-2-propenoic acid . The InChI code for this compound is 1S/C9H6ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Antimicrobial and Food Additive Applications

  • Chlorogenic acid, a compound related to 3-Chloro-5-fluorocinnamic acid, exhibits antimicrobial activity against a broad spectrum of organisms including bacteria, yeasts, molds, viruses, and amoebas. Its antimicrobial properties are beneficial for food preservation, making it a valuable addition to the food industry in search of natural preservation molecules (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Biodegradation and Environmental Impact

  • The degradation of fluorocinnamic acid derivatives, such as 4-fluorocinnamic acid, has been studied for environmental applications, showing that certain bacterial strains can effectively degrade these compounds, potentially reducing their environmental impact. This suggests similar compounds, like this compound, could also be subjects for biodegradation studies to mitigate environmental risks (Amorim, Duque, Afonso, & Castro, 2013).

Pharmacological Effects

  • Compounds within the same family as this compound, such as chlorogenic acid, are known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, and antihypertensive activities. This indicates that this compound may also possess similar biological and pharmacological potentials, warranting further research in this direction (Naveed et al., 2018).

Chemical Synthesis and Drug Development

  • The synthesis and characterization of derivatives of fluorocinnamic acid, including efforts to reduce toxicity and improve efficacy of related compounds, highlight the importance of such compounds in drug development and chemical synthesis. This suggests that this compound could play a role in the development of new pharmaceuticals or as an intermediate in chemical synthesis processes (Xiong Jing, 2010).

Safety and Hazards

The specific safety information and hazards associated with 3-Chloro-5-fluorocinnamic acid are not available in the current resources .

properties

IUPAC Name

(E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJSHYRAZWUNA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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